

Protocol for Using Brefeldin A in Intracellular Cytokine Staining

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Compound of Interest

Compound Name: Brefeldin A (BFA)

Cat. No.: B7813956

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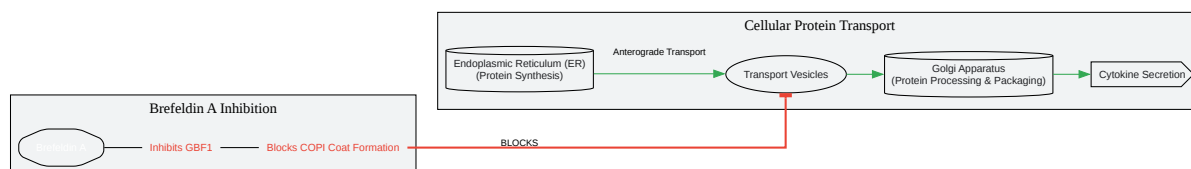
Application Notes for Researchers, Scientists, and Drug Development Professionals

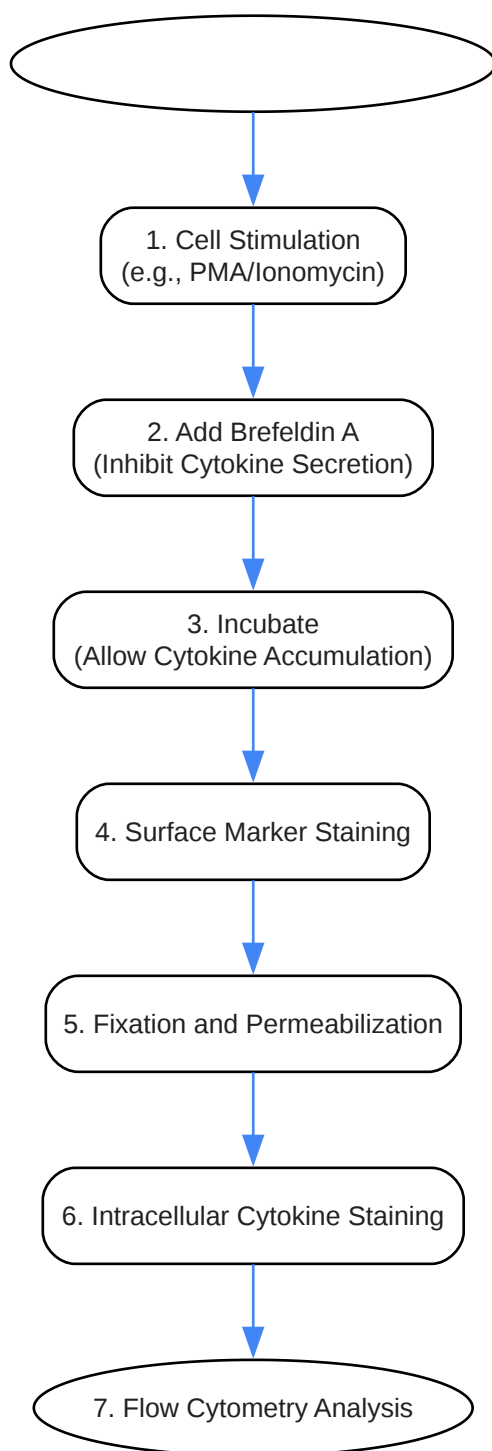
Introduction

Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique for the single-cell analysis of immune responses.[1][2] This method allows for the simultaneous identification of cell surface markers and intracellular cytokine expression, providing critical insights into the functional heterogeneity of cell populations in various contexts, including vaccine development and immunotherapy.[1][3] A crucial step in ICS is the retention of newly synthesized cytokines within the cell for detection. **Brefeldin A (BFA)** is a widely used inhibitor of protein transport that facilitates this intracellular accumulation.[4][5]

Mechanism of Action of Brefeldin A

Brefeldin A is a fungal metabolite that potently and reversibly blocks protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[4][6][7] Its mechanism of action involves the inhibition of a guanine nucleotide exchange factor (GEF) known as GBF1.[4][7][8] This inhibition prevents the activation of Arf1p GTPase, which is necessary for the recruitment of the COPI coat protein complex to the Golgi membrane.[7][8] The disruption of COPI coat formation leads to the collapse of the Golgi complex into the ER, resulting in the accumulation of newly synthesized proteins, including cytokines, within the ER.[4][7][8] This intracellular trapping is essential for their subsequent detection by flow cytometry.





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